molecular formula C11H7Cl2NO2 B2569499 cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate CAS No. 861212-72-8

cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate

Cat. No.: B2569499
CAS No.: 861212-72-8
M. Wt: 256.08 g/mol
InChI Key: NMAHZHALOHRRKL-UHFFFAOYSA-N
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Description

Cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate is a chemical compound characterized by the presence of a cyanomethyl group and a dichlorophenyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate typically involves the reaction of cyanomethyl bromide with (2E)-3-(2,4-dichlorophenyl)prop-2-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,4-dichlorophenyl)(hydroxy)methyl]prop-2-enoate
  • Methyl 3-(2,4-dichlorophenyl)prop-2-enoate
  • 2,4-Dichlorophenylacetonitrile

Uniqueness

Cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions, making the compound versatile for synthetic applications. Additionally, the dichlorophenyl group enhances the compound’s stability and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

861212-72-8

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H7Cl2NO2/c12-9-3-1-8(10(13)7-9)2-4-11(15)16-6-5-14/h1-4,7H,6H2

InChI Key

NMAHZHALOHRRKL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)OCC#N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)OCC#N

solubility

not available

Origin of Product

United States

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